N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 897614-78-7
VCID: VC11836306
InChI: InChI=1S/C17H14F3N5O2/c1-27-14-8-6-13(7-9-14)25-15(22-23-24-25)10-21-16(26)11-2-4-12(5-3-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
SMILES: COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C17H14F3N5O2
Molecular Weight: 377.32 g/mol

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

CAS No.: 897614-78-7

Cat. No.: VC11836306

Molecular Formula: C17H14F3N5O2

Molecular Weight: 377.32 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide - 897614-78-7

Specification

CAS No. 897614-78-7
Molecular Formula C17H14F3N5O2
Molecular Weight 377.32 g/mol
IUPAC Name N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H14F3N5O2/c1-27-14-8-6-13(7-9-14)25-15(22-23-24-25)10-21-16(26)11-2-4-12(5-3-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Standard InChI Key SWZVEODNUXCOQY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a complex organic compound featuring a tetrazole ring and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is C15H14F3N5O, indicating a structure that includes four nitrogen atoms and one carbon atom in the tetrazole ring, along with a 4-methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability in biological systems.

Synthesis Methods

The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the tetrazole ring. This process often begins with the treatment of 4-methoxyphenylhydrazine with sodium nitrite to form a diazonium salt, which is then converted into the tetrazole ring through a series of reactions.

Biological Activities and Potential Applications

Research on this compound has highlighted its potential biological activities, including antimicrobial and anticancer properties. The tetrazole ring is known to enhance the pharmacological profile of compounds, making derivatives of tetrazoles candidates for further investigation in drug development against multiple drug-resistant pathogens and cancer cell lines.

Biological ActivityDescription
Antimicrobial ActivityPotential against drug-resistant pathogens.
Anticancer ActivityShows promise against various cancer cell lines.

Comparison with Similar Compounds

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is distinct from other tetrazole derivatives due to its specific functional groups. For example, compounds like 1-(4-methoxyphenyl)-5-methyl-1H-tetrazole and 2-(4-methoxyphenyl)-N-(tetrazol-5-yl)acetamide have different structural variations that may lead to distinct pharmacological profiles.

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)-5-methyl-1H-tetrazoleContains a methyl group instead of a benzamideDifferent biological activity due to structural variation.
2-(4-Methoxyphenyl)-N-(tetrazol-5-yl)acetamideSimilar acetamide structure but different substitution patternsMay exhibit distinct pharmacological profiles.
5-AryltetrazolesGeneral class with varying aryl substitutionsBroad range of biological activities depending on aryl group.

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